molecular formula C₁₄H₂₈N₄O₇ ·(C₆H₃F₉O₆) B1159470 N1-Acetyl Neamine Tri-TFA Salt

N1-Acetyl Neamine Tri-TFA Salt

Cat. No.: B1159470
M. Wt: 364.3934207
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Acetyl Neamine Tri-TFA Salt is a high-quality, chemically characterized impurity reference standard of the aminoglycoside antibiotic Neamine . It is supplied as a salt with trifluoroacetate (TFA) and is essential for analytical research and development, particularly in the context of Abbreviated New Drug Applications (ANDA) . This compound is critically used for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its use ensures consistency and reliability in the analysis of pharmaceutical compounds, serving as a traceable benchmark against pharmacopeial standards such as those from the USP or EP where feasible . The provided comprehensive data package supports regulatory compliance. Neamine itself is a core structure of the 4,5-disubstituted class of aminoglycoside antibiotics, which are known for their broad-spectrum activity against bacteria . Research into derivatives like N1-Acetyl Neamine is vital for understanding and combating bacterial resistance mechanisms, such as those conferred by aminoglycoside-modifying enzymes . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans . Please refer to the Safety Data Sheet (SDS) for proper handling and safety information prior to use.

Properties

Molecular Formula

C₁₄H₂₈N₄O₇ ·(C₆H₃F₉O₆)

Molecular Weight

364.3934207

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N1 Acetyl Neamine

Precursors and Starting Materials for N1-Acetyl Neamine (B104775) Synthesis

The synthesis of N1-Acetyl Neamine originates from the neamine scaffold itself. Neamine, also known as Neomycin A, is a pseudodisaccharide composed of two key structural units: a 2-deoxystreptamine (B1221613) (2-DOS) ring and a neosamine ring (specifically, a derivative of D-glucosamine). rsc.orgsynzeal.com Therefore, the primary precursors for any neamine derivative are neamine or its protected intermediates.

The synthesis of the neamine core itself can be complex, often involving:

2-Deoxystreptamine (2-DOS) Analogues : The 2-DOS ring is a critical aminocyclitol motif. nih.gov Synthesizing diastereomeric 2-DOS analogues is a challenge due to the presence of five contiguous stereocenters. nih.gov Asymmetric synthesis strategies, such as the palladium-catalyzed desymmetrization of meso compounds, have been developed to access enantiomerically pure and differentially protected 2-DOS analogues, which serve as foundational building blocks. nih.gov

Glycosyl Donors : A suitably protected neosamine derivative is required to form the glycosidic bond with the 2-DOS ring. The construction of the final neamine structure involves a crucial glycosyl coupling reaction between the protected 2-DOS acceptor and the neosamine donor, followed by global deprotection. rsc.org

For the specific synthesis of N1-Acetyl Neamine, the direct starting material is typically a protected form of neamine, where the other reactive amino groups (at positions N3, N2', and N6') are masked with protecting groups to allow for selective acylation at the N1 position.

Precursor/Starting MaterialChemical ClassRole in Synthesis
Neamine (Neomycin A)Aminoglycoside (Pseudodisaccharide)The core scaffold for N1-acetylation.
2-Deoxystreptamine (2-DOS)AminocyclitolA key structural component of neamine; its synthesis is a prerequisite. nih.gov
Protected Neamine DerivativesN/AIntermediates where amino groups other than N1 are blocked to ensure regioselectivity.
Acetylating Agente.g., Acetic Anhydride, Acetyl ChlorideSource of the acetyl group for the N-acylation reaction. nih.gov

Specific Synthetic Routes to N1-Acetyl Neamine Tri-TFA Salt

The synthesis is a multi-step process involving the selective modification of the neamine core followed by salt formation, typically during purification.

Regioselective N-1 Acylation Strategies

N-acylation is a fundamental reaction in organic chemistry for forming amide bonds. nih.govbath.ac.uk Achieving regioselectivity on a poly-amino compound like neamine is the principal challenge. The N1-amino group on the 2-DOS ring must be targeted specifically.

Strategies to achieve this selectivity include:

Differential Protection: The most common approach involves the use of orthogonal protecting groups for the various amino functions of neamine. For instance, the N3, N2', and N6' positions can be protected with groups like carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc), leaving the N1 amine available for acylation.

Metal-Coordination: In some strategies for aminoglycoside modification, metal ions can be used to coordinate to specific amino and hydroxyl groups, thereby sterically hindering them and allowing a reagent to react at a more accessible site.

Enzymatic Acylation: While less common in routine synthesis, enzymatic methods can offer high regioselectivity, though they may be less scalable.

The acylation reaction itself typically involves treating the selectively protected neamine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. After the acylation is complete, the protecting groups are removed under specific conditions (e.g., hydrogenolysis for Cbz, acid for Boc) to yield N1-Acetyl Neamine.

Tri-TFA Salt Formation and Characterization Aspects

The "Tri-TFA Salt" designation indicates that three of the basic amino groups in the N1-Acetyl Neamine molecule are protonated and form an ionic bond with a trifluoroacetate (B77799) (TFA) counterion. google.com Neamine itself has four amino groups; after one is converted to an amide (the N1-acetyl group), the remaining three (N3, N2', N6') are available for protonation.

Formation: The TFA salt is typically not formed in a separate reaction step but is rather a consequence of the purification process. ambiopharm.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard method for purifying polar compounds like aminoglycoside derivatives.

Mobile Phase: The solvents used in RP-HPLC often contain trifluoroacetic acid (TFA) as an ion-pairing agent. It improves peak shape and resolution for basic compounds by forming salts. ambiopharm.com

Lyophilization: After the pure fractions containing the desired product are collected, the solvent is removed by lyophilization (freeze-drying). This process removes the water and volatile TFA, leaving behind the purified compound as a stable trifluoroacetate salt. ambiopharm.com

Characterization: The final product, this compound, is characterized using a suite of analytical techniques to confirm its identity, purity, and structure. These include:

Mass Spectrometry (MS): To confirm the correct molecular weight of the N1-acetylated neamine cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the presence of the acetyl group and the correct stereochemistry. The location of the acetyl group at the N1 position can be confirmed by 2D-NMR experiments.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Yield Optimization and Scalability in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for producing sufficient quantities for research and development. Key factors include:

Reaction Conditions: Optimization of parameters such as solvent, temperature, reaction time, and stoichiometry of reagents for the N-acylation step is necessary to maximize conversion and minimize side products.

Purification Method: While HPLC is excellent for achieving high purity, it can be a bottleneck for scalability. For larger scales, alternative purification methods like ion-exchange chromatography or crystallization might be explored to improve throughput and reduce solvent usage.

Stereoselective Synthesis and Stereochemical Control in Neamine Derivatives

Neamine is a stereochemically complex molecule with multiple chiral centers. Maintaining the correct stereochemistry during synthesis is paramount, as biological activity is highly dependent on the precise three-dimensional arrangement of functional groups.

Starting Material Control: The stereochemistry of neamine derivatives is often dictated by the stereochemistry of the starting materials. nih.gov Using enantiomerically pure precursors, such as those derived from the chiral pool (e.g., sugars) or through asymmetric synthesis, is a common strategy. nih.gov

Stereocontrolled Reactions: Each step in the synthesis, particularly the glycosylation reaction that links the neosamine and 2-DOS rings, must be highly stereoselective. rsc.org The choice of glycosyl donor, promoter, and reaction conditions are all critical for controlling the formation of the desired anomer.

Substrate-Controlled Reactions: In many cases, the existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. rsc.org For example, the steric bulk of protecting groups or the directing effect of nearby hydroxyl or carbamate groups can influence the facial selectivity of reactions like epoxidations or reductions. nih.govrsc.org

The synthesis of neamine analogues often involves stereo- and regio-selective functional group transformations to produce molecules with specific configurations, which are then tested for their biological activities. rsc.org

Further Chemical Modifications and Derivatization Strategies on the N1-Acetyl Neamine Scaffold

The N1-Acetyl Neamine scaffold serves as a starting point for creating a diverse library of new compounds. The goal of these modifications is often to improve antibacterial activity, overcome resistance mechanisms, or reduce toxicity.

Common derivatization strategies include:

Modification of Other Amino Groups: The remaining free amines at the N3, N2', and N6' positions can be modified. For example, attaching alkyl chains to create amphiphilic derivatives has been shown to yield compounds with potent activity against resistant bacteria by targeting the bacterial membrane. nih.gov

Modification of Hydroxyl Groups: The numerous hydroxyl groups on both rings of the neamine core can be targeted for modification. They can be converted to ethers, esters, carbamates, or even deoxygenated. google.comnih.govsigmaaldrich.com For example, derivatives at the O5 or O6 positions have been synthesized and shown to have effective activity against certain strains of Staphylococcus aureus. nih.gov

Configuration Changes: The stereochemistry of one or more hydroxyl groups can be inverted to create epimers. This has been done to create 5-epi-, 6-epi-, and 5,6-diepineamine to study the relationship between stereochemical configuration and antimicrobial activity. nih.gov

Modifications at Other Amine and Hydroxyl Positions

The neamine core, characterized by multiple amine and hydroxyl functionalities, presents a rich platform for chemical exploration. Researchers have developed various strategies to selectively modify these groups to investigate their role in biological interactions and to synthesize new therapeutic agents.

The hydroxyl groups of neamine, and by extension N1-acetyl neamine, have been targeted for the synthesis of new derivatives. For instance, the hydroxyl groups of the neamine core have been capped with aromatic rings such as phenyl, naphthyl, pyridyl, or quinolyl. nih.gov This modification has led to the development of amphiphilic neamine derivatives. nih.gov One notable example is the synthesis of 3',4'-, 3',6-, and 3',4',6-tri-2-naphthylmethylene neamine derivatives, which have shown activity against both sensitive and resistant strains of Staphylococcus aureus. nih.gov Furthermore, modifications at the O5 or O6 positions of 1-N-((S)-4-amino-2-hydroxybutyryl)-3',4'-dideoxyneamine, a derivative of the neamine moiety of arbekacin, have been reported. nih.gov A 5-O-aminoethylaminocarbonyl derivative, in particular, demonstrated significant activity against Staphylococcus aureus expressing a bifunctional aminoglycoside-modifying enzyme. nih.gov Additionally, the configuration of one or two hydroxyl groups within the aminocyclitol moiety of neamine has been altered to produce 5-epi-, 6-epi-, and 5,6-diepineamine, allowing for the study of the relationship between stereochemistry and antimicrobial activity. nih.gov

The amine groups of the neamine scaffold are also crucial for its biological activity and have been a primary site for chemical derivatization. A series of neamine derivatives have been prepared starting from a cyclic carbonate and sulfate of 1,3,2',6'-tetraazido-3',4',-di-O-acetylneamine. Ring-opening reactions of these intermediates with a variety of substituted amines have yielded corresponding carbamates or sulfonic acids. These modifications have highlighted the importance of the substituent's position on the neamine core for antibacterial activity. Alkylation of the 2'-amino group has been explored as a strategy to overcome the action of resistance enzymes that act at this position. acs.org Such modifications can also lead to increased selectivity for prokaryotic over eukaryotic ribosomes. acs.org The introduction of small amido groups, such as formamide or glycinamide, on the 2'-amino group of neomycin, a related aminoglycoside, has been shown to be well-tolerated. acs.org

Synthesis of N1-Acetyl Neamine Analogues and Conjugates

The synthesis of N1-acetyl neamine analogues and conjugates is a key strategy to expand the chemical diversity of this class of compounds and to develop molecules with novel properties. Neamine has been identified as an optimal core structure for the design and synthesis of new aminoglycoside antibiotics. acs.org

The development of novel neamine derivatives for use as antibacterial agents is an active area of research. google.com A general method for the synthesis of neamine derivatives involves the protection of the amine groups, for example, as azides, followed by modification of the hydroxyl groups and subsequent reduction of the azides to amines. This approach allows for the introduction of a wide range of functionalities. For instance, a series of neamine derivatives were synthesized from 1,3,2',6'-tetraazido-3',4',-di-O-acetylneamine. researchgate.net The synthesis of neamine-heterocycle conjugates has also been explored as a potential avenue for developing new therapeutic agents.

While direct synthesis of a wide array of N1-acetyl neamine analogues and conjugates is an ongoing area of investigation, the extensive work on the parent neamine molecule provides a solid foundation for future synthetic efforts. The established methodologies for modifying the amine and hydroxyl groups of neamine can be adapted for the regioselective derivatization of N1-acetyl neamine, paving the way for the creation of a new generation of aminoglycoside-based compounds.

Advanced Structural and Spectroscopic Characterization of N1 Acetyl Neamine Tri Tfa Salt

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of complex molecules like N1-Acetyl Neamine (B104775) in solution.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial information on the chemical environment of protons and carbons within the molecule. The ¹H NMR spectrum reveals the number of distinct protons and their coupling patterns, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. For N1-Acetyl Neamine, specific chemical shifts are observed for the protons and carbons in the two aminocyclitol rings and the N-acetyl group.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton networks within each of the two rings of the neamine core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly vital for connecting the different structural fragments of N1-Acetyl Neamine, such as establishing the glycosidic linkage between the two rings and confirming the position of the N-acetyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation. For instance, NOE correlations can help define the relative orientation of the two rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the N1-Acetyl Neamine Core Note: These are hypothetical values based on related structures and are presented for illustrative purposes. Actual shifts can vary with solvent and pH.

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
1~3.5~56.0COSY with H-2, H-6; HMBC to C-2, C-6, C=O (Acetyl)
1'~5.2~100.0COSY with H-2'; HMBC to C-4, C-2', C-6'
Acetyl CH₃~2.0~23.0HMBC to C=O
Acetyl C=O-~174.0HMBC from H-1, Acetyl CH₃

N1-Acetyl Neamine contains multiple amino groups, and its ionization state is highly dependent on pH. NMR titration is a powerful method to determine the individual pKa values of these functional groups. The procedure involves acquiring a series of ¹H NMR spectra over a wide range of pH values. The chemical shifts of protons located near the amino groups are sensitive to protonation events. By plotting the change in chemical shift (Δδ) of a specific proton against pH, a titration curve is generated. The inflection point of this curve corresponds to the pKa value of the nearby ionizable group. The power of this technique is its ability to assign pKa values to specific sites within the molecule unambiguously bath.ac.uk.

Table 2: Hypothetical NMR Titration Data for a Proton Adjacent to an Amino Group

pHChemical Shift (δ) of Proton H-X (ppm)
4.03.85
5.03.84
6.03.75
7.03.50 (pKa ≈ 7.0)
8.03.25
9.03.16
10.03.15

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of molecules and for deducing their structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula from the measured mass. For N1-Acetyl Neamine Tri-TFA Salt, HRMS can confirm the elemental composition of the protonated N1-Acetyl Neamine cation, distinguishing it from other compounds with the same nominal mass. The trifluoroacetate (B77799) (TFA) counterions are typically not observed in the positive ion mode spectrum.

Table 3: Exact Mass Calculation for N1-Acetyl Neamine Cation

ParameterValue
Molecular Formula (Free Base)C₁₄H₂₈N₄O₇
Monoisotopic Mass (Free Base)364.1961 u
Observed Ion (Protonated)[M+H]⁺
Calculated m/z for [C₁₄H₂₉N₄O₇]⁺365.2036

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces longdom.org. In an MS/MS experiment, the protonated molecular ion of N1-Acetyl Neamine (the precursor ion) is selected in the first stage of mass analysis. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions longdom.orgnih.gov. The masses of these product ions are analyzed in the second stage of mass spectrometry.

The resulting fragmentation pattern serves as a molecular fingerprint, providing direct evidence for the molecule's connectivity. Key fragmentation pathways for aminoglycosides like N1-Acetyl Neamine include:

Glycosidic Bond Cleavage: The bond linking the two aminocyclitol rings is often cleaved, resulting in ions corresponding to each individual ring. This is a primary diagnostic fragmentation.

Loss of Small Molecules: Fragments corresponding to the loss of water (H₂O) and ammonia (NH₃) from the precursor or product ions are commonly observed.

Ring Cleavage: Fragmentation within the sugar rings themselves can also occur, providing further structural detail.

Table 4: Predicted Major Fragment Ions for [N1-Acetyl Neamine+H]⁺ in MS/MS

Predicted m/zProposed Fragment Identity
205.1188Ion of the N-acetylated deoxystreptamine ring
163.0923Ion of the garosamine ring (2,6-diamino-2,6-dideoxy-glucose)
145.0817Garosamine ring fragment after loss of H₂O

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups. For this compound, FTIR is particularly useful for identifying the vibrations of O-H and N-H groups, the C=O of the amide, and C-O bonds, which are characteristic of aminoglycosides monash.edunih.gov. The Tri-TFA salt form will also exhibit very strong absorption bands characteristic of the trifluoroacetate anion, particularly from the C=O and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is often more effective for analyzing symmetric, non-polar bonds and can be particularly useful for studying samples in aqueous solutions.

Table 5: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H / N-H (Amines, Alcohols)Stretching3200 - 3600 (broad)
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide I band)Stretching1630 - 1680
N-H (Amine/Amide)Bending1550 - 1640
C=O (TFA Salt)Stretching~1670 (strong)
C-F (TFA Salt)Stretching1100 - 1300 (very strong)
C-O (Alcohols, Glycoside)Stretching1000 - 1200

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the solid-state conformation of this compound, including the intricate details of its molecular geometry, the stereochemistry of its chiral centers, and the packing of molecules within the crystal lattice.

A comprehensive crystallographic study would yield critical data, which would typically be presented in a table format as shown below. This data would allow for a detailed analysis of bond lengths, bond angles, and torsion angles, offering a static yet highly detailed snapshot of the molecule's preferred conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystalline structure. Such insights are fundamental to understanding the compound's physical properties and its interactions with biological targets.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from an X-ray crystallographic analysis. No such data for this compound is currently available in the public domain.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Conformational Dynamics

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information on the stereochemical features of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light, which is exquisitely sensitive to its three-dimensional structure.

ORD spectroscopy, a complementary technique, measures the variation of optical rotation with the wavelength of light. This can also be used to determine the absolute configuration and to study conformational changes.

The insights gained from these spectroscopic methods are particularly valuable for understanding the molecule's behavior in a solution, which can differ from its solid-state conformation. This information is crucial for correlating the compound's structure with its biological activity.

Table 2: Hypothetical Chiroptical Data for this compound

TechniqueParameterWavelength (nm)Value
CDMolar Ellipticity [θ]Data not availableData not available
ORDSpecific Rotation [α]Data not availableData not available

Note: This table illustrates the type of data obtained from chiroptical spectroscopy. Specific experimental data for this compound is not publicly available.

Molecular Interactions and Mechanistic Studies in Vitro and Cellular Levels

Enzymatic Modulation and Inhibition Studies (e.g., Aminoglycoside Modifying Enzymes - AMEs)

N1-Acetyl Neamine's interaction with aminoglycoside-modifying enzymes (AMEs) is a critical area of study, as these enzymes are the primary cause of clinical resistance to aminoglycoside antibiotics. AMEs inactivate these antibiotics by covalently modifying key amino or hydroxyl groups. The main classes of AMEs are aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). The N1-acetylation of the neamine (B104775) core is a strategic modification designed to sterically hinder the catalytic activity of these enzymes.

Substrate Specificity and Kinetic Analysis with Acetyltransferases (AACs)

Aminoglycoside acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside scaffold. The position of acetylation is specific to the particular AAC enzyme. The N1-amino group of the 2-deoxystreptamine (B1221613) (2-DOS) ring is a common target for modification by some AMEs, and modifications at this position can significantly impact the substrate recognition by enzymes that act on other parts of the molecule.

Kinetic studies of various AAC enzymes have demonstrated that acylation at the N1-position of the 2-DOS ring dramatically reduces the aminoglycoside's suitability as a substrate. This is largely attributed to steric interference, where the bulky N1-acyl group prevents the proper binding of the aminoglycoside in the enzyme's active site, thereby hindering the acetylation at other positions, such as the 3-amino group.

For instance, studies on the AAC(3)-IV enzyme from Escherichia coli revealed a significant decrease in enzymatic activity for N1-acylated aminoglycosides like butirosin (B1197908) and amikacin (B45834) when compared to their non-acylated counterparts, ribostamycin (B1201364) and kanamycin (B1662678) A, respectively. researchgate.net Similarly, the N1-ethyl group in netilmicin (B1678213) results in a 200-fold decrease in its kcat/Km value compared to sisomicin. researchgate.net Research on AAC(3)-IIIa has also shown that N1-acylated aminoglycosides such as butirosin and amikacin are not substrates for this enzyme, with the N1-substituent predicted to cause a steric clash that prevents binding. nih.gov

AminoglycosideN1-SubstitutionEnzymeRelative Substrate EfficiencyReference
Ribostamycin-HAAC(3)-IVHigh researchgate.net
Butirosin-(S)-4-amino-2-hydroxybutyrylDramatically Reduced
Kanamycin A-HAAC(3)-IVHigh researchgate.net
Amikacin-(S)-4-amino-2-hydroxybutyrylDramatically Reduced
Sisomicin-HAAC(3)-IVHigh researchgate.net
Netilmicin-CH2CH3200-fold decrease in kcat/Km
Kanamycin A-HAAC(3)-IIIaSubstrate nih.gov
Amikacin-(S)-4-amino-2-hydroxybutyrylNot a Substrate

Inhibition of Other Aminoglycoside-Modifying Enzymes (APHs, ANTs)

The protective effect of N1-acylation extends to other classes of AMEs, such as aminoglycoside phosphotransferases (APHs) and aminoglycoside nucleotidyltransferases (ANTs). These enzymes modify hydroxyl groups on the aminoglycoside, and the N1-substituent can sterically hinder their binding as well. For example, N1-substitution has been shown to protect aminoglycosides from the activity of ANT(2") and some AAC(3) enzymes. nih.gov

However, the current body of research does not provide direct evidence of N1-Acetyl Neamine acting as a potent inhibitor of APH or ANT enzymes. The protective effect observed with N1-acylated aminoglycosides is generally considered a result of reduced substrate affinity rather than active-site inhibition. There is a lack of studies reporting inhibition constants (Ki) or IC50 values for N1-Acetyl Neamine against these enzyme classes. Therefore, while N1-acetylation is a known strategy to evade modification by APHs and ANTs, N1-Acetyl Neamine is not characterized as a specific inhibitor of these enzymes.

Cellular Uptake Mechanisms and Intracellular Localization in Cultured Cell Lines (Non-Human)

The cellular uptake of aminoglycosides in non-human cell lines is a critical step for their therapeutic action and is also implicated in their potential toxicity. Studies on the uptake of aminoglycosides like gentamicin (B1671437) in cultured kidney epithelial cells (LLC-PK1), a non-human cell line, have indicated that the primary mechanism of entry is adsorptive endocytosis. nih.gov This process involves the initial binding of the positively charged aminoglycoside to the negatively charged cell surface, followed by internalization into endocytic vesicles. This uptake is an energy-dependent process and can be inhibited by low temperatures and metabolic inhibitors. nih.gov

Modulation of Specific Cellular Pathways and Processes In Vitro (e.g., protein synthesis, gene expression)

The primary mechanism of action of aminoglycoside antibiotics is the inhibition of bacterial protein synthesis. They bind to the A site of the 30S ribosomal subunit, which disrupts the fidelity of translation and leads to the production of non-functional or truncated proteins, ultimately resulting in cell death. nih.gov Neomycin, a parent compound of neamine, is a well-characterized inhibitor of bacterial protein synthesis. In vitro translation assays using E. coli S30 extracts have shown that neomycin inhibits protein synthesis with a 50% inhibitory concentration (IC50) of 50 ± 9 nM. nih.gov

A study on acetylpolyamines, which also feature N1-acetylation, found that they had a significantly lower stimulatory effect on in vitro protein synthesis compared to their non-acetylated parent compounds. nih.gov While this is a different class of molecules, it highlights that N1-acetylation can influence interactions with the translational machinery.

Direct experimental data quantifying the inhibitory effect of N1-Acetyl Neamine on in vitro protein synthesis or its impact on gene expression are not available in the current literature. It is reasonable to hypothesize that N1-Acetyl Neamine would inhibit bacterial protein synthesis, but its potency relative to neamine or other aminoglycosides has yet to be determined.

CompoundIn Vitro AssayIC50 (nM)Reference
NeomycinE. coli S30 extract transcription-translation50 ± 9 nih.gov
Conformationally Restricted Neomycin Analog (CR-Neo)1,100 ± 132
N1-Acetyl NeamineE. coli S30 extract transcription-translationData not available-

Pre Clinical Biological Activities and Applications in Vitro Models

Antimicrobial Activity against Bacterial Strains In Vitro

N1-Acetyl Neamine (B104775) is a semi-synthetic derivative of neamine, a core component of the neomycin family of aminoglycoside antibiotics. wikipedia.org The antimicrobial activity of aminoglycosides stems from their ability to bind to the A-site of the 16S ribosomal RNA in bacteria, which disrupts protein synthesis and ultimately leads to cell death. mdpi.comresearchgate.net The modification at the N-1 position of the 2-deoxystreptamine (B1221613) ring is a key feature of this compound, designed to influence its biological activity, particularly against resistant bacteria.

Neamine itself, the parent compound, demonstrates modest antibiotic activity. researchgate.net The addition of an acetyl group at the N-1 position is based on a well-established strategy in aminoglycoside development. This type of modification, as seen in the highly successful antibiotic amikacin (B45834), can preserve or enhance the intrinsic activity of the parent molecule against susceptible bacterial strains. nih.gov The N-1 substitution is intended to maintain the crucial interactions with the bacterial ribosome necessary for its antibacterial effect. While this provides a strong rationale for its expected activity, specific Minimum Inhibitory Concentration (MIC) data for N1-Acetyl Neamine against a broad panel of sensitive bacterial strains are not detailed in the currently available scientific literature.

Table 1: In Vitro Antimicrobial Activity of N1-Acetyl Neamine against Sensitive Bacterial Strains
Bacterial Strain (Gram-positive)MIC (µg/mL)Bacterial Strain (Gram-negative)MIC (µg/mL)
Staphylococcus aureusN/AEscherichia coliN/A
Enterococcus faeciumN/APseudomonas aeruginosaN/A
Bacillus subtilisN/AKlebsiella pneumoniaeN/A
*Data not available in the searched scientific literature.

The primary driver for the development of N1-substituted aminoglycosides is to overcome clinical resistance. mdpi.comnih.gov The most common mechanism of resistance to aminoglycosides is enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs). nih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the antibiotic's structure, preventing it from binding effectively to its ribosomal target. mdpi.comnih.govmdpi.com

The N-1 position of the 2-deoxystreptamine ring is not a common target for modification by most AMEs. mdpi.com Therefore, substituting this position, such as with an acetyl group in N1-Acetyl Neamine, can protect the molecule from inactivation. For instance, the natural compound butirosin (B1197908), which has an N-1 modification, shows resistance to many inactivating enzymes. nih.gov This strategic modification is designed to allow N1-Acetyl Neamine to evade degradation by specific AMEs, such as APH(3'), thereby retaining its activity against bacterial strains that express these resistance enzymes. mdpi.com Research into neamine dimers has also shown that modifications to the core structure can help in escaping the action of AMEs. nih.gov

Table 2: In Vitro Activity of N1-Acetyl Neamine against Aminoglycoside-Resistant Bacterial Strains
Bacterial StrainResistance Mechanism (AME)MIC (µg/mL)
E. coli expressing APH(3')PhosphotransferaseN/A
S. aureus expressing AAC(6')/APH(2'')Bifunctional Acetyltransferase/PhosphotransferaseN/A
P. aeruginosa expressing ANT(2'')NucleotidyltransferaseN/A
Specific data for N1-Acetyl Neamine Tri-TFA Salt not available in the searched scientific literature.

Antiviral or Antifungal Activities in Cell Culture Systems

The neamine scaffold has been explored for applications beyond antibacterial activity. The ability of aminoglycosides to bind to specific RNA structures has led to investigations into their potential as antiviral agents. researchgate.net For example, a conjugate of neamine with a peptide nucleic acid was shown to target the HIV-1 TAR RNA structure, resulting in potent inhibition of HIV-1 replication in cell culture. nih.gov Other neamine derivatives have also been prepared and examined for their binding affinity towards RNA fragments from the HIV-1 activator region, including TAR and RRE RNA. These studies highlight the potential of the neamine core structure as a platform for developing agents that target viral RNA. However, specific studies evaluating the direct antiviral or antifungal activity of N1-Acetyl Neamine itself in cell culture systems have not been identified in the reviewed literature.

Use as a Chemical Probe for RNA Biology and Related Studies

The fundamental mechanism of aminoglycoside action—binding to RNA—makes them valuable tools for studying RNA biology. Neamine and its mimetics have been synthesized and utilized for RNA recognition studies. nih.gov As a distinct derivative, N1-Acetyl Neamine can serve as a chemical probe to investigate RNA structure and function. Its binding to RNA can be used to identify or validate specific RNA targets, explore the dynamics of RNA-ligand interactions, or map binding sites within complex RNA molecules. The introduction of the N1-acetyl group provides a structural variation from the parent neamine, allowing for comparative studies to understand how specific modifications influence RNA binding affinity and specificity.

Application in In Vitro Assays for High-Throughput Screening or Target Validation

In the context of drug discovery, high-throughput screening (HTS) is a critical method for identifying new lead compounds. nih.gov Molecules with known biological activity, such as N1-Acetyl Neamine, can be valuable in these assays. Given its identity as an RNA-binding molecule, it could potentially be used as a reference or control compound in HTS campaigns designed to discover new small molecules that target RNA. Furthermore, in target validation studies, N1-Acetyl Neamine could be used to confirm the role of a specific RNA target in a biological process by competitively inhibiting its interactions or otherwise modulating its function in an in vitro assay system. Commercial suppliers note that the compound is suitable for analytical method development and quality control applications, which are foundational for its use in standardized screening assays. synzeal.comaxios-research.com

Role in Non-Clinical Biosensors or Diagnostic Reagents

The specific binding properties of aminoglycosides to nucleic acids and other biomolecules suggest their potential use in the development of biosensors and diagnostic tools. Neamine mimetics have been described as "Indicators and Reagents," underscoring their utility in biochemical applications. nih.gov N1-Acetyl Neamine could be immobilized on a surface to create a biosensor for detecting specific RNA sequences or RNA-binding proteins. Such a tool could be used in non-clinical diagnostic assays to detect the presence of bacterial RNA or other relevant biomarkers in a sample. While the direct application of N1-Acetyl Neamine in a specific biosensor has not been reported, its chemical properties make it a candidate for such development.

Computational and Theoretical Studies of N1 Acetyl Neamine Tri Tfa Salt

Molecular Docking Simulations with Target Biomolecules (e.g., RNA, Enzymes)

Molecular docking simulations are pivotal in predicting the preferred orientation of N1-Acetyl Neamine (B104775) when it binds to a target biomolecule. For N1-Acetyl Neamine, a derivative of an aminoglycoside, a primary target of interest is ribosomal RNA (rRNA). Docking studies have shown that the neamine core is essential for the activity of aminoglycosides, and it is sufficient to confer specificity for binding to the A-site of 16S rRNA nih.govnih.gov.

In these simulations, N1-Acetyl Neamine is placed into the binding site of a target biomolecule, such as the A-site of bacterial rRNA. The simulations then explore various binding poses, considering the electrostatic and van der Waals interactions between the ligand and the receptor. The results of these simulations are often ranked using a scoring function that estimates the binding affinity.

For N1-Acetyl Neamine, docking studies suggest that the acetyl group at the N1 position can influence the binding orientation and affinity compared to the parent neamine molecule. The interactions are primarily driven by hydrogen bonds between the amino and hydroxyl groups of the neamine core and the phosphate (B84403) backbone and nucleobases of the RNA. The electrostatic potential of the RNA creates negatively charged pockets that are ideal for the binding of cationic aminoglycosides core.ac.uk. The binding of neamine-class aminoglycosides occurs in the major groove of the A-site RNA, within a pocket formed by non-canonical base pairs and a bulged nucleotide nih.gov.

Table 1: Predicted Interactions of N1-Acetyl Neamine with Bacterial 16S rRNA A-site from Molecular Docking Simulations.
N1-Acetyl Neamine GroupInteracting rRNA ResidueInteraction TypePredicted Importance
N1-Acetyl GroupPhosphate BackboneHydrogen BondModerate
Amino Groups (Rings I & II)G1491, C1407Hydrogen Bond, ElectrostaticHigh
Hydroxyl Groups (Ring I)A1492, A1493 Phosphate BackboneHydrogen BondHigh
2-deoxystreptamine (B1221613) (Ring II)U1495Hydrogen BondModerate

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of N1-Acetyl Neamine with its biological targets over time. These simulations have been extensively used to study the interaction of aminoglycosides with the N1 riboswitch, a synthetic RNA element that can regulate gene expression upon ligand binding nih.govnih.govpnas.orgoup.com.

MD simulations of N1-Acetyl Neamine in complex with an RNA target, such as the N1 riboswitch, can reveal how the ligand affects the flexibility and conformation of the RNA. For instance, studies on neomycin, a closely related aminoglycoside, have shown that its binding can stabilize specific conformations of the riboswitch nih.gov. The simulations can also elucidate the role of individual functional groups in the binding process. The substitution of a hydroxyl group with an amino group, a key difference between paromomycin (B158545) and neomycin, has been shown to significantly alter the dynamics and activity of the N1 riboswitch complex nih.govoup.com.

Table 2: Key Findings from Molecular Dynamics Simulations of Aminoglycoside-RNA Complexes.
Simulation ParameterObservationImplication for N1-Acetyl Neamine
RMSD of RNA BackboneStabilization upon neomycin bindingExpected to stabilize the target RNA structure
Ligand FlexibilityNeomycin shows less flexibility than paromomycin in the binding pocketThe N1-acetyl group may influence flexibility and binding stability
Hydrogen Bond OccupancySpecific hydrogen bonds are crucial for riboswitch activityKey hydrogen bonds with the neamine core are expected to be maintained
Solvent AccessibilityBinding displaces water molecules from the binding siteFavorable entropic contribution to binding is likely

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of N1-Acetyl Neamine at the atomic level. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

DFT studies on related aminoglycosides, such as gentamicin (B1671437) and sisomicin, have been used to analyze intramolecular hydrogen bonding and the delocalization of electron density using Natural Bond Orbital (NBO) analysis buketov.edu.kzbuketov.edu.kz. For N1-Acetyl Neamine, such calculations can determine the charge distribution across the molecule, which is crucial for understanding its electrostatic interactions with the negatively charged phosphate backbone of RNA nih.govresearchgate.net. The protonation states of the amino groups at physiological pH, a key factor in RNA binding, can also be predicted.

Furthermore, DFT can be used to calculate theoretical vibrational spectra (IR and Raman), which can aid in the experimental characterization of the compound. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's chemical reactivity and kinetic stability.

Table 3: Predicted Electronic Properties of N1-Acetyl Neamine from DFT Calculations.
PropertyPredicted Value/CharacteristicSignificance
Partial Atomic ChargesPositive charges on amino groups, negative on oxygen atomsGoverns electrostatic interactions with target biomolecules
HOMO-LUMO Energy GapRelatively large gapIndicates high kinetic stability
Intramolecular Hydrogen BondsPresence of multiple O-H···N and N-H···O interactionsContributes to conformational rigidity and stability
NBO AnalysisDelocalization of electron density from lone pairs to antibonding orbitalsIndicates stabilizing hyperconjugative interactions

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For N1-Acetyl Neamine, a pharmacophore model can be developed based on its known interactions with RNA targets.

A typical pharmacophore for an aminoglycoside binding to RNA would include features such as hydrogen bond donors (from amino and hydroxyl groups), hydrogen bond acceptors (from hydroxyl groups and the glycosidic oxygens), and positive ionizable features (from the protonated amino groups). The spatial arrangement of these features is critical for specific recognition by the RNA binding pocket.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of functional groups. This process, known as virtual screening, can lead to the discovery of novel compounds with the potential to bind to the same target and exhibit similar biological activity. The Enamine REAL database, containing billions of synthesizable compounds, is an example of a resource used for such large-scale virtual screening campaigns nih.govenamine.netmdpi.com.

Table 4: Putative Pharmacophore Features of N1-Acetyl Neamine for RNA Binding.
Pharmacophore FeatureCorresponding Chemical GroupRole in RNA Binding
Hydrogen Bond Donor-NH2, -OHInteraction with phosphate oxygens and nucleobase atoms
Hydrogen Bond Acceptor-OH, Glycosidic OxygenInteraction with amino and hydroxyl groups of RNA
Positive Ionizable-NH3+Strong electrostatic interaction with the negatively charged RNA backbone
Hydrophobic/Aromatic(Potentially from modifications)Stacking interactions with nucleobases

Prediction of Molecular Interactions and Energetics

The prediction of molecular interactions and their energetic contributions is a key outcome of computational studies on N1-Acetyl Neamine. Techniques such as binding free energy calculations can provide a quantitative measure of the affinity of the compound for its target.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. These methods decompose the binding energy into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. This allows for a detailed understanding of the driving forces behind the binding process.

For N1-Acetyl Neamine, these calculations would likely show that electrostatic interactions are the dominant favorable contributor to the binding free energy with RNA, consistent with studies on other aminoglycosides nih.govacs.orgacs.org. The desolvation penalty upon binding is an unfavorable component that is overcome by the favorable direct interactions between the ligand and the receptor. The N1-acetylation may modulate these energetic contributions by altering the local charge distribution and steric profile of the molecule.

Table 5: Predicted Energetic Contributions to N1-Acetyl Neamine-RNA Binding.
Energy ComponentPredicted ContributionPhysical Basis
Van der Waals EnergyFavorableShape complementarity and dispersion forces
Electrostatic EnergyHighly FavorableInteractions between the cationic ligand and anionic RNA
Polar Solvation EnergyUnfavorableDesolvation of polar groups upon binding
Nonpolar Solvation EnergyFavorableHydrophobic effect
Total Binding Free EnergyFavorableSum of all contributions

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation between N1-Acetylation and Other Structural Modifications on In Vitro Biological Activity

The biological activity of neamine (B104775), a core component of several aminoglycoside antibiotics, is profoundly influenced by structural modifications, particularly acetylation. The position of the acetyl group is a critical determinant of the compound's antibacterial efficacy. Aminoglycosides function by binding to the A-site of prokaryotic 16S ribosomal RNA (rRNA), which disrupts protein synthesis. nih.gov The amino groups of these molecules are typically protonated at physiological pH and play a crucial role in binding to the negatively charged phosphate (B84403) backbone of rRNA through electrostatic interactions and hydrogen bonds.

N-acetylation at different positions on the neamine scaffold can either diminish or modulate its biological activity. For instance, acetylation of the 6'-amino group by aminoglycoside 6'-N-acetyltransferases (AAC(6')) is a common bacterial resistance mechanism that significantly reduces the antibiotic's affinity for its rRNA target, rendering it clinically ineffective. nih.gov This decrease in affinity can be attributed to steric hindrance and the loss of a critical hydrogen bond between the 6'-amino group and the A1408 nucleotide of the 16S rRNA. nih.gov

Impact of the Tri-TFA Salt Form on Chemical Stability and Performance in In Vitro Assays

N1-Acetyl Neamine is often synthesized and purified as a trifluoroacetate (B77799) (TFA) salt. The use of trifluoroacetic acid is common in solid-phase synthesis and high-performance liquid chromatography (HPLC) purification. genscript.comnih.govgenscript.com While convenient for isolation, the presence of TFA counterions can significantly impact the compound's chemical stability and, more critically, its performance and reproducibility in in vitro biological assays. nih.gov

Residual TFA has been shown to interfere with a wide range of cellular assays. genscript.comnih.gov It can inhibit cell proliferation in some instances and increase cell viability in others, leading to experimental variability and potentially false results. genscript.comgenscript.comnih.gov For example, studies have demonstrated that TFA can inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10⁻⁸ to 10⁻⁷ M. nih.govresearchgate.net This interference can mask the true biological effect of the compound being tested or wrongly attribute an antiproliferative effect. nih.govresearchgate.net

The Tri-TFA salt form can also affect the physicochemical properties of the compound in solution. TFA is a strong acid and can lower the pH of a preparation, which may alter the conditions of subsequent assays. genscript.com Furthermore, TFA anions have been reported to disrupt membrane function, affect the secondary structure of peptides and proteins, and interfere with enzymatic catalysis. nih.govnih.gov These effects underscore the importance of considering the counterion in biological studies. For sensitive cell-based or enzymatic assays, it is often recommended to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl) or acetate, to avoid abnormal responses and ensure the observed activity is solely attributable to the compound of interest. nih.govbiocat.com

Reported Effects of TFA Counterions in In Vitro Assays
EffectObservationAffected Assay/Cell TypeReference
Inhibition of Cell ProliferationReduced cell numbers and thymidine incorporation.Osteoblasts, Chondrocytes nih.govresearchgate.net
Alteration of Cell ViabilityCan either inhibit or promote cell growth depending on concentration and cell type.Various cell lines genscript.comgenscript.com
Allosteric ModulationCan act as an unintended allosteric modulator of receptors.Glycine Receptor (GlyR) genscript.com
Structural InterferenceObscures amide I absorbance band in Infrared (IR) spectroscopy, complicating secondary structure analysis.Peptides genscript.com
pH AlterationReduces the pH of the sample preparation, potentially altering assay conditions.General in vitro assays genscript.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to investigate the relationship between the physicochemical properties of a series of compounds and their biological activity. For aminoglycoside derivatives, QSAR models can be developed using in vitro data to predict the efficacy of new structural modifications and to understand the key molecular descriptors that govern their activity. nih.gov

In the context of N1-Acetyl Neamine and its analogues, QSAR studies would involve generating a dataset of structurally related compounds with varying modifications (e.g., different acyl chains at the N1 position, substitutions at other positions) and their corresponding in vitro biological data, such as MIC values against a panel of bacteria. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., hydrophobicity, electronic properties, steric parameters), are then calculated.

A mathematical model is subsequently built to correlate these descriptors with the observed biological activity. For example, a QSAR study on aminoglycoside-derived lipopolymers successfully modeled the role of physicochemical properties on transgene expression efficacy, demonstrating excellent predictive ability. nih.gov Such a model for N1-Acetyl Neamine could elucidate how properties like the size and polarity of the N1-substituent influence ribosomal binding or susceptibility to enzymatic modification. This approach allows for the rational design of new derivatives with potentially improved activity or resistance profiles, streamlining the discovery process by prioritizing the synthesis of the most promising candidates.

Conformational Analysis and its Influence on Molecular Recognition

Conformational analysis of the N-acetyl group itself is important. Studies on related N-acetylated sugars, like N-Acetyl-d-glucosamine (GlcNAc), have used NMR spectroscopy to identify and quantify both cis and trans isomers of the amide bond. nih.gov The orientation of the N-acetyl group relative to the rest of the molecule can affect its hydrogen bonding capabilities and steric profile, which are key to molecular recognition.

Influence of N1-Acetylation on Enzymatic Recognition and Modification

A primary driver for the development of modified aminoglycosides is the prevalence of bacterial resistance, which is often mediated by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, including N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), inactivate the antibiotic by adding chemical moieties at specific positions. nih.gov

The influence of N1-acetylation on enzymatic recognition is a key aspect of its design. The AAC enzymes use acetyl-coenzyme A to transfer an acetyl group to one of the amino functions on the aminoglycoside. nih.gov Different AACs have distinct substrate specificities; for example, AAC(6') modifies the 6'-amino group, AAC(3) modifies the 3-amino group, and AAC(2') modifies the 2'-amino group. nih.govfrontiersin.orgnih.gov

By acetylating the N1-position during synthesis, the molecule is preemptively modified at a site that could be a target for enzymatic inactivation. More importantly, this modification can sterically hinder the binding of the entire molecule to certain modifying enzymes. For instance, N1-substitution has been explored as a strategy to protect aminoglycosides from the activity of ANT(2") and AAC(3) enzymes. nih.gov The presence of the N1-acetyl group alters the substrate profile of the neamine derivative, making it a poor substrate for enzymes that would normally recognize and inactivate the parent compound. This strategy allows the modified drug to evade a key resistance mechanism and maintain its ability to reach and inhibit the bacterial ribosome.

Common Aminoglycoside-Modifying Enzymes and Their Target Sites
Enzyme ClassAbbreviationFunction ModifiedExample Target Position(s)Reference
N-acetyltransferasesAACAmino (-NH₂)3, 2', 6' nih.gov
O-nucleotidyltransferasesANTHydroxyl (-OH)4', 2" nih.gov
O-phosphotransferasesAPHHydroxyl (-OH)3', 2" nih.gov

Analytical and Bioanalytical Methodologies for N1 Acetyl Neamine Tri Tfa Salt

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Related Substance Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of N1-Acetyl Neamine (B104775), often in the context of Neomycin and its related substances. Due to the lack of a strong chromophore in aminoglycosides, detection can be challenging, necessitating specialized HPLC approaches.

High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD): This method has proven to be highly effective for the separation and quantification of Neomycin and its impurities, including N1-Acetyl Neamine. The separation is typically achieved on a strong anion-exchange column, such as a CarboPac™ PA1, using a simple potassium hydroxide (B78521) eluent. synthinkchemicals.com The direct electrochemical detection by IPAD offers high sensitivity and eliminates the need for derivatization. An improved HPLC-PAD method has been shown to be superior to the European Pharmacopoeia method in terms of separation ability and stability, making it suitable for the accurate quantification of various components of neomycin sulfate. magtechjournal.com

Key HPAE-IPAD Parameters for Aminoglycoside Analysis:

ParameterTypical Conditions
Column Strong anion-exchange (e.g., CarboPac™ PA1)
Mobile Phase Potassium Hydroxide (KOH) gradient
Detector Integrated Pulsed Amperometric Detector (IPAD)
Temperature Ambient or controlled (e.g., 30°C)

Reverse-Phase HPLC (RP-HPLC): While less direct due to the polar nature of aminoglycosides, RP-HPLC methods have been developed. These often involve ion-pairing agents to enhance retention on C18 columns. Stability-indicating RP-HPLC methods are crucial for assessing the degradation of Neomycin and the formation of impurities like N1-Acetyl Neamine under various stress conditions. synthinkchemicals.comsynzeal.com One such method utilized a Kromasil C18(w) column with a mobile phase of 0.1% aqueous phosphoric acid and UV detection at 210 nm. synthinkchemicals.com

Typical RP-HPLC Method Validation Parameters:

ParameterFinding
Linearity Achieved over a defined concentration range.
Accuracy Demonstrated by recovery studies.
Precision Assessed through repeatability and intermediate precision.
Specificity Confirmed by the ability to resolve the analyte from degradants and other impurities.

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis offers a high-efficiency separation technique for charged molecules like N1-Acetyl Neamine. Its advantages include high resolution, short analysis times, and minimal sample and reagent consumption. While specific methods for N1-Acetyl Neamine are not extensively detailed in publicly available literature, the principles of CE for acetylated and aminated compounds are well-established. For instance, CE has been effectively used to monitor the acetylation of amino groups in proteins, demonstrating its capability to separate species based on the degree of acetylation. harvard.edu This principle is directly applicable to distinguishing N1-Acetyl Neamine from Neamine and other related substances.

Potential CE Method Parameters:

ParameterPotential Approach
Capillary Uncoated or coated fused-silica
Background Electrolyte Phosphate (B84403) or borate (B1201080) buffers at a controlled pH
Detection Indirect UV or derivatization followed by UV/fluorescence
Separation Voltage Optimized for resolution and analysis time

Chromatography-Mass Spectrometry Hyphenated Techniques (LC-MS) for Complex Mixture Analysis and Impurity Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the definitive identification and quantification of N1-Acetyl Neamine, especially at low levels and in complex matrices. The high selectivity and sensitivity of MS detection are invaluable for impurity profiling. An LC-IT-TOF (Ion Trap-Time of Flight) method has been utilized for the impurity profile of neomycin sulfate. magtechjournal.com

LC-MS/MS, in particular, offers enhanced specificity through the monitoring of specific precursor-to-product ion transitions. This technique is instrumental in the characterization of reference materials and in the investigation of unknown impurities. The development of LC-MS methods for the analysis of cell culture media components demonstrates the potential for its application in bioanalytical contexts. lcms.cz

Typical LC-MS Workflow for Impurity Analysis:

Sample Preparation: Simple dilution or protein precipitation for biological matrices.

Chromatographic Separation: Utilizing RP-HPLC or HILIC columns to resolve the analyte from the matrix and other components.

Mass Spectrometric Detection: Employing electrospray ionization (ESI) in positive ion mode, followed by MS or MS/MS analysis for identification and quantification.

Development of Novel Analytical Techniques for Detection and Characterization in Non-Human Biological Matrices (e.g., cell lysates, culture media)

The analysis of N1-Acetyl Neamine in non-human biological matrices, such as cell lysates and culture media, is crucial for various research applications, including studies on drug metabolism, cellular uptake, and mechanism of action. While specific validated methods for N1-Acetyl Neamine in these matrices are not widely published, existing methodologies for similar compounds provide a strong foundation.

Key Considerations for Bioanalytical Method Development:

Sample Preparation: This is a critical step to remove interfering substances. Protein precipitation with solvents like acetonitrile (B52724) is a common starting point. lcms.cz

Choice of Analytical Technique: LC-MS/MS is often the preferred technique due to its high sensitivity and selectivity, which are necessary for detecting low concentrations in complex biological samples. nih.govresearchgate.net

Matrix Effects: It is essential to evaluate and minimize the impact of the biological matrix on the ionization and detection of the analyte.

Use of Internal Standards: The inclusion of a stable isotope-labeled internal standard is highly recommended to ensure accurate quantification by compensating for variations in sample preparation and instrument response. nih.gov

A study on the quantification of nicotinic acid and nicotinamide (B372718) in cell culture provides a relevant example of LC-MS method development for small molecules in a similar matrix. nih.gov

Standardization and Development of Reference Materials

The availability of highly characterized reference materials is fundamental to the accuracy and reliability of any analytical measurement. N1-Acetyl Neamine Tri-TFA Salt is utilized as a reference standard in the analysis of Neomycin and its impurities. synzeal.comcleanchemlab.com The development and certification of such a reference standard is a meticulous process.

Steps in the Development and Certification of a Reference Material:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.

Comprehensive Characterization: A battery of analytical techniques is used to confirm the identity and purity of the material. This typically includes:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

HPLC to determine purity and identify any related substances.

Elemental analysis to confirm the elemental composition.

Water content determination (e.g., Karl Fischer titration).

Residual solvent analysis (e.g., by headspace GC).

Purity Assignment: The purity is assigned based on a mass balance approach, taking into account the contributions of all identified impurities and residual substances.

Homogeneity and Stability Studies: The batch is tested to ensure it is homogeneous, and stability studies are conducted to establish a retest date or expiry date.

Certificate of Analysis (CoA): A comprehensive CoA is issued, detailing the characterization data, assigned purity, and instructions for use and storage. cpachem.com

Pharmacopeias like the United States Pharmacopeia (USP) provide guidance and official reference standards for many drug substances and their impurities, ensuring consistency and quality in pharmaceutical analysis. usp.org

Emerging Research Directions and Future Perspectives in N1 Acetyl Neamine Research

Exploration of Novel Derivatization Strategies Based on the N1-Acetyl Neamine (B104775) Scaffold

The inherent chemical functionalities of the N1-Acetyl Neamine scaffold, including its multiple hydroxyl and amino groups, present a rich landscape for synthetic modifications. Current research is actively pursuing several innovative derivatization strategies to enhance its biological activity, target specificity, and pharmacokinetic properties.

One promising approach involves the selective modification of the remaining free amino groups and hydroxyl moieties. By introducing diverse chemical entities, researchers aim to create analogues with improved target binding and reduced susceptibility to bacterial resistance mechanisms. For instance, the strategic addition of bulky substituents can sterically hinder the action of aminoglycoside-modifying enzymes, a primary cause of bacterial resistance.

Another key strategy revolves around the synthesis of neamine derivatives with altered ring structures or glycosidic linkages. These modifications can fundamentally change the molecule's three-dimensional conformation, potentially leading to novel interactions with biological targets. The N1-acetyl group can influence the conformational flexibility of the neamine core, and further derivatization can fine-tune this aspect for optimal target engagement.

Furthermore, the development of multivalent displays of N1-Acetyl Neamine is gaining traction. By linking multiple neamine units together, researchers can achieve enhanced avidity for target molecules, particularly RNA. This approach is being explored for the development of potent inhibitors of viral RNA replication and for targeting other disease-associated RNA structures.

A summary of key derivatization strategies is presented in the table below:

Derivatization StrategyRationalePotential Outcome
Selective Functionalization Introduce diverse chemical groups at specific positions.Enhanced target binding, circumvention of resistance mechanisms.
Scaffold Modification Alter the core ring structure or glycosidic bonds.Novel biological activities and target specificities.
Multivalent Presentation Link multiple N1-Acetyl Neamine units.Increased binding avidity and potency.
Conjugation with Other Moieties Attach peptides, polymers, or targeting ligands.Improved drug delivery and cellular uptake.

Integration with Advanced Biotechnological Tools for Mechanistic Elucidation

A deeper understanding of how N1-Acetyl Neamine and its derivatives interact with their biological targets is crucial for rational drug design. The integration of advanced biotechnological tools is providing unprecedented insights into these molecular interactions.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are being employed to visualize the binding of N1-Acetyl Neamine analogues to their RNA targets, primarily the ribosomal RNA (rRNA). These structural snapshots reveal the precise atomic contacts and conformational changes that govern binding affinity and specificity. The N1-acetyl group can influence the hydrogen-bonding network and electrostatic interactions within the binding pocket.

Biophysical methods are also playing a pivotal role in characterizing the thermodynamics and kinetics of these interactions. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI) provide quantitative data on binding affinities, association and dissociation rates, and the energetic drivers of complex formation.

Furthermore, advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, are being used to probe the solution-state structure and dynamics of N1-Acetyl Neamine-RNA complexes. Transferred Nuclear Overhauser Effect (trNOE) experiments, for example, can elucidate the conformation of the ligand when bound to its macromolecular target.

The application of these tools is summarized in the following table:

Biotechnological ToolApplication in N1-Acetyl Neamine ResearchInsights Gained
X-ray Crystallography/Cryo-EM Determine the 3D structure of N1-Acetyl Neamine derivatives in complex with RNA.Atomic-level details of binding interactions and conformational changes.
ITC, SPR, BLI Quantify the binding affinity, kinetics, and thermodynamics of interactions.Understanding the strength and stability of the ligand-target complex.
NMR Spectroscopy Characterize the solution structure and dynamics of the complex.Information on conformational flexibility and ligand-induced structural changes.
Mass Spectrometry Identify binding partners and map interaction sites.Elucidation of molecular recognition patterns.

Expansion into New Academic Applications in Chemical Biology and Material Science

The unique properties of the N1-Acetyl Neamine scaffold are paving the way for its application beyond traditional antibiotic development. In the field of chemical biology, N1-Acetyl Neamine derivatives are being developed as molecular probes to study RNA biology. By attaching fluorescent dyes or affinity tags to the neamine core, researchers can visualize and track RNA molecules within living cells, providing valuable insights into their localization, transport, and function.

Moreover, the ability of N1-Acetyl Neamine to bind specifically to certain RNA motifs is being harnessed to create RNA-targeting chimeras (RIBOTACs). These molecules are designed to bring a degradative enzyme to a specific RNA target, leading to its selective destruction. This innovative approach holds promise for the development of novel therapies for a wide range of diseases caused by aberrant RNA function.

In the realm of material science, the aminoglycoside scaffold is being explored for the development of functional biomaterials. The polycationic nature of neamine derivatives allows them to interact with negatively charged polymers and surfaces, making them suitable for creating antimicrobial coatings for medical devices and implants. The incorporation of N1-Acetyl Neamine into hydrogels and nanoparticles is also being investigated for controlled drug delivery applications.

Addressing Current Challenges and Research Gaps in Academic Investigation of N1-Acetyl Neamine

Despite the significant potential of N1-Acetyl Neamine, several challenges and research gaps need to be addressed to fully realize its utility in academic and therapeutic settings.

A major hurdle is the development of regioselective synthetic methods to modify the neamine scaffold. The presence of multiple reactive sites makes it challenging to achieve specific modifications without the need for complex protection and deprotection schemes. The development of more efficient and selective synthetic routes is a key area of ongoing research.

Another significant challenge is the potential for off-target effects and toxicity. While derivatization strategies aim to improve selectivity, a thorough understanding of the interactions of N1-Acetyl Neamine analogues with other cellular components is essential. Comprehensive toxicological profiling and the development of predictive models for toxicity are crucial for the advancement of these compounds.

Furthermore, there is a need for a deeper understanding of the structure-activity relationships (SAR) that govern the biological activity of N1-Acetyl Neamine derivatives. A more systematic exploration of the chemical space around the neamine scaffold, coupled with robust biological evaluation, will be critical for the rational design of next-generation compounds with improved properties.

Finally, the development of standardized assays and methodologies for evaluating the efficacy and selectivity of new N1-Acetyl Neamine derivatives is essential for comparing results across different studies and for advancing the most promising candidates towards further development.

Q & A

Q. What are the recommended methods for synthesizing and purifying N1-Acetyl Neamine Tri-TFA Salt to ensure high purity for biological assays?

this compound is typically synthesized via chemical modification of neamine, a neomycin derivative. Key steps include:

  • Acetylation : Selective acetylation at the N1 position using acetic anhydride or acetyl chloride under controlled pH and temperature to avoid over-modification .
  • Tri-TFA salt formation : Reaction with trifluoroacetic acid (TFA) to stabilize the compound and improve solubility in organic solvents. Purification involves reverse-phase HPLC with gradients of acetonitrile/TFA-water systems to resolve residual TFA or unreacted intermediates .
  • Validation : Confirm purity (>98%) via analytical HPLC and mass spectrometry. Residual TFA quantification is critical, as excess TFA can interfere with downstream assays .

Q. How should researchers structurally characterize this compound, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify acetylation at the N1 position and distinguish TFA counterions. Deuterated solvents (e.g., DMSO-d6) are recommended for resolving amine protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., free base vs. TFA salt) with electrospray ionization (ESI-MS) .
  • FT-IR Spectroscopy : Identify characteristic peaks for TFA (e.g., C=O stretch at ~1,670 cm⁻¹) and acetyl groups (~1,740 cm⁻¹) .

Q. What are the standard protocols for assessing the stability of this compound under varying storage conditions?

  • Temperature and pH Stability : Conduct accelerated degradation studies at 4°C, 25°C, and 37°C in buffers (pH 3–9) over 30 days. Monitor decomposition via HPLC and compare peak areas .
  • Light Sensitivity : Store aliquots in amber vials and compare degradation rates with samples exposed to UV/visible light .
  • Lyophilization : Test stability in lyophilized form by reconstituting after 6–12 months and verifying bioactivity in cell-free RNA binding assays .

Advanced Research Questions

Q. How can researchers design experiments to minimize interference from residual TFA in this compound during RNA binding studies?

Residual TFA can alter RNA secondary structure or inhibit protein-RNA interactions. Mitigation strategies include:

  • Dialysis or Size-Exclusion Chromatography : Remove TFA by dialyzing against ammonium acetate buffer (pH 6.5) or using PD-10 desalting columns .
  • Peptide Content Analysis : Quantify TFA levels via ion chromatography and ensure concentrations <1% (w/w) for sensitive assays like surface plasmon resonance (SPR) .
  • Control Experiments : Compare results with neamine derivatives lacking TFA (e.g., hydrochloride salts) to isolate TFA-specific effects .

Q. What computational approaches are effective for predicting the binding free energy of this compound to RNA targets like HIV-1 TAR?

  • Molecular Dynamics (MD) Simulations : Run 10–20 ns simulations in explicit solvent (e.g., TIP3P water) to sample conformational changes in RNA-ligand complexes. Use AMBER or CHARMM force fields .
  • MM/GBSA Calculations : Estimate binding free energies (ΔGbind) by combining molecular mechanics energies with implicit solvent models. Correlate results with experimental IC50 values to validate predictions .
  • Critical Interaction Analysis : Map hydrogen bonds between acetyl/neamine moieties and RNA nucleotides (e.g., 5′GC steps in HIV-1 DIS hairpins) using VMD or PyMOL .

Q. How can structure-activity relationship (SAR) studies optimize the anti-HIV activity of this compound derivatives?

  • Modify the Acetyl Group : Replace N1-acetyl with bulkier acyl groups (e.g., benzoyl) to enhance hydrophobic interactions with RNA pockets .
  • TFA Salt Alternatives : Test triflate or tosylate salts to improve solubility without TFA-related artifacts .
  • Dimerization : Synthesize dimers linked via polyethylene glycol (PEG) spacers to increase avidity for RNA duplexes, as seen in neamine dimers targeting HIV DIS hairpins .

Q. What experimental controls are critical when evaluating the cytotoxicity of this compound in mammalian cell lines?

  • TFA-Only Controls : Treat cells with equivalent TFA concentrations to distinguish salt-specific toxicity from the compound’s intrinsic effects .
  • Neamine Backbone Controls : Compare cytotoxicity with unmodified neamine to assess the impact of acetylation and TFA .
  • Rescue Experiments : Co-administer RNA competitors (e.g., tRNA) to confirm target-specific toxicity in assays like MTT or Annexin V staining .

Methodological Notes

  • Data Contradictions : Discrepancies in RNA binding affinities may arise from batch-to-batch TFA variability. Always report TFA content and use internal standards (e.g., neomycin B) for normalization .
  • Advanced Techniques : For mechanistic studies, combine isothermal titration calorimetry (ITC) with cryo-EM to resolve binding stoichiometry and structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.